molecular formula C12H13N5O5 B10954116 N'-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]furan-2-carbohydrazide

N'-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]furan-2-carbohydrazide

Cat. No.: B10954116
M. Wt: 307.26 g/mol
InChI Key: BNRUIQDUFLXHGF-UHFFFAOYSA-N
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Description

N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, an acetyl group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various acyl derivatives.

Scientific Research Applications

N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and acetyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE is unique due to the combination of the pyrazole ring with nitro and methyl substitutions, the acetyl group, and the furohydrazide moiety.

Properties

Molecular Formula

C12H13N5O5

Molecular Weight

307.26 g/mol

IUPAC Name

N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]furan-2-carbohydrazide

InChI

InChI=1S/C12H13N5O5/c1-7-11(17(20)21)8(2)16(15-7)6-10(18)13-14-12(19)9-4-3-5-22-9/h3-5H,6H2,1-2H3,(H,13,18)(H,14,19)

InChI Key

BNRUIQDUFLXHGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)C2=CC=CO2)C)[N+](=O)[O-]

Origin of Product

United States

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